molecular formula C20H20ClN3O4 B2686268 N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899992-84-8

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide

カタログ番号 B2686268
CAS番号: 899992-84-8
分子量: 401.85
InChIキー: ASYMFSMMVYKLKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, commonly referred to as CNB-001, is a novel compound that has been the subject of significant scientific research in recent years. CNB-001 is a small molecule drug that has been shown to have neuroprotective properties, making it a promising candidate for the treatment of a variety of neurological disorders.

科学的研究の応用

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Molecular interaction studies using AM1 molecular orbital method and conformational analysis have identified distinct conformations, contributing to understanding receptor-ligand interactions and aiding in the development of pharmacophore models for CB1 receptor ligands. This research is pivotal for designing drugs targeting cannabinoid receptors, with implications in treating disorders related to the endocannabinoid system (Shim et al., 2002).

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of pyrazole derivatives, including compounds structurally akin to N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, have provided insights into the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. This research identifies key substituents and functional groups essential for activity, facilitating the design of more effective cannabinoid receptor antagonists (Lan et al., 1999).

Novel Antagonist Synthesis

The synthesis of NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, demonstrates advanced chemical synthesis techniques in creating high-affinity ligands for cannabinoid receptors. Such compounds, including those structurally related to N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, are critical in exploring the therapeutic potential of cannabinoid receptor modulation (Ruiu et al., 2003).

特性

IUPAC Name

N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-14-17(9-6-10-18(14)24(27)28)19(25)23(16-8-5-7-15(21)13-16)20(26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYMFSMMVYKLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。